molecular formula C15H19N3O3 B15402279 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-methyl-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-methyl-, methyl ester

Cat. No.: B15402279
M. Wt: 289.33 g/mol
InChI Key: BQCUJSCHHQHVKL-UHFFFAOYSA-N
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Description

This compound is a methyl ester derivative of a pyrrolo[2,3-b]pyridine scaffold substituted with a branched-chain amino group at position 3. The structure combines a bicyclic heteroaromatic core (pyrrolopyridine) with a 2,2-dimethyl-1-oxopropylamino substituent, which introduces steric bulk and a ketone functionality. Such modifications are often employed in medicinal chemistry to optimize pharmacokinetic properties or target binding .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

methyl 5-(2,2-dimethylpropanoylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)14(20)17-10-6-9-7-11(13(19)21-5)18(4)12(9)16-8-10/h6-8H,1-5H3,(H,17,20)

InChI Key

BQCUJSCHHQHVKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CN=C2C(=C1)C=C(N2C)C(=O)OC

Origin of Product

United States

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-methyl-, methyl ester is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs) and phosphodiesterase (PDE) enzymes, which are crucial in various pathological conditions including cancer and inflammatory diseases.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

This structure features a pyrrolo-pyridine core which is known for its diverse biological activities. The presence of specific functional groups enhances its interaction with biological targets.

1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to selectively inhibit FGFRs, which are implicated in tumor growth and metastasis. By binding to these receptors, the compound disrupts downstream signaling pathways that promote cell proliferation and survival. Additionally, it exhibits inhibitory effects on PDE4B, leading to increased levels of cyclic AMP (cAMP), which plays a significant role in anti-inflammatory responses.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have reported that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance:

Compound FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM)
Compound 4h7925
Compound 11h5060100

These values indicate a strong affinity for FGFR inhibition, making these compounds promising candidates for cancer therapy targeting FGFR-related pathways .

Phosphodiesterase Inhibition

The compound also demonstrates significant inhibition of phosphodiesterase type 4B (PDE4B), which is involved in the regulation of inflammatory responses. The following table summarizes the inhibitory activity against PDE4B:

Compound PDE4B IC50 (μM)
Compound A0.48
Compound B0.75
Compound C>10

These results suggest that the compound could be beneficial in treating inflammatory diseases by modulating cAMP levels .

Case Studies

  • Breast Cancer Model : In vitro studies using breast cancer cell lines demonstrated that compound 4h significantly inhibited cell proliferation and induced apoptosis. The compound also reduced migration and invasion capabilities of the cells .
  • Inflammatory Response : Compound 11h was evaluated for its effect on macrophages exposed to pro-inflammatory stimuli. It effectively inhibited TNF-α release, suggesting its potential use in managing inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Modifications
  • Electron-Withdrawing Groups: Derivatives like 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid methyl ester (CAS 1125592-35-9) exhibit increased acidity and reactivity due to chlorine’s electron-withdrawing effects, contrasting with the target compound’s electron-donating amino group .

Table 2: Substituent Impact on Properties

Substituent Type Example Compound Key Property Change
Chloro (electron-withdrawing) CAS 1125592-35-9 Increased acidity/reactivity
Methoxy (electron-donating) 10c () Enhanced solubility in polar solvents
Branched amino (steric bulk) Target compound Improved metabolic stability
Pharmacological and Physicochemical Comparisons
  • Amino Substituents: The simpler 5-amino-methyl ester (CAS 952182-18-2) may exhibit higher water solubility than the target compound due to reduced lipophilicity . However, the target’s branched chain could enhance binding to hydrophobic enzyme pockets.
  • Ester Variations : Ethyl esters (e.g., ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate , CAS 872355-63-0) are generally more lipophilic than methyl esters, but methyl esters often show better hydrolysis resistance in vivo .

Key Research Findings

  • Synthetic Feasibility : Bulky substituents like the 2,2-dimethyl-1-oxopropyl group reduce reaction yields compared to smaller groups (e.g., Cl, OCH₃) .

Q & A

Basic: What synthetic strategies are recommended for synthesizing pyrrolo[2,3-b]pyridine derivatives like this compound?

Answer:
Pyrrolo[2,3-b]pyridine derivatives are typically synthesized via cyclization of precursors, such as palladium-catalyzed cross-coupling reactions or acid/base-mediated ring closure. For example, methyl ester derivatives often require esterification steps using NaH/MeI in THF (0°C to rt) . Multi-step routes may involve functional group protection/deprotection, as seen in the synthesis of chloro-substituted analogs via dioxolane ring-opening reactions under acidic conditions . Optimize reaction conditions (e.g., solvent, catalyst loading) to improve yields and purity .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and functional groups?

Answer:
Use a combination of techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify methyl ester (δ ~3.7–3.9 ppm) and amide (δ ~6.5–8.5 ppm) groups. Compare with literature shifts for pyrrolo[2,3-b]pyridine cores .
  • HRMS : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve ambiguous regiochemistry, especially for fused-ring systems .
  • IR spectroscopy : Identify carbonyl stretches (ester: ~1700–1750 cm1^{-1}; amide: ~1650 cm1^{-1}) .

Basic: What pharmacological targets are associated with pyrrolo[2,3-b]pyridine derivatives?

Answer:
These compounds are explored as kinase inhibitors (e.g., FGFR, phosphodiesterases) due to their ability to mimic ATP-binding motifs. The 5-[(2,2-dimethyl-1-oxopropyl)amino] substituent may enhance selectivity for hydrophobic binding pockets . In vitro assays (e.g., enzyme inhibition, SPR binding) are critical for target validation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solubility issues : Use DMSO controls and confirm compound stability under assay conditions .
  • Off-target effects : Perform counter-screening against related enzymes (e.g., other kinases) .
  • Structural analogs : Compare activity of methyl ester vs. free carboxylic acid derivatives, as ester hydrolysis in vivo may alter efficacy .

Advanced: What strategies optimize synthetic routes for scale-up while maintaining purity?

Answer:

  • Catalyst screening : Replace Pd(PPh3_3)4_4 with cheaper catalysts (e.g., PdCl2_2(dppf)) for cost-effective scaling .
  • Workflow design : Use telescoped reactions (e.g., one-pot amidation/esterification) to reduce intermediates .
  • Purification : Employ column chromatography with gradient elution or recrystallization (e.g., ethyl acetate/hexane) for high-purity batches (>95%) .

Advanced: How do substituents (e.g., methyl ester, dimethyl-oxopropyl) influence SAR in this compound?

Answer:

  • Methyl ester : Enhances membrane permeability but may reduce in vivo activity due to esterase-mediated hydrolysis .
  • Dimethyl-oxopropyl : Increases lipophilicity, improving binding to hydrophobic kinase pockets (e.g., FGFR1) .
  • 1-Methyl group : Stabilizes the pyrrolo[2,3-b]pyridine core, reducing metabolic degradation .
    Validate hypotheses via analog synthesis and molecular docking .

Advanced: What analytical methods detect degradation products or impurities in this compound?

Answer:

  • HPLC-MS : Monitor hydrolytic degradation (e.g., ester → carboxylic acid) using C18 columns and acidic mobile phases .
  • Forced degradation studies : Expose to heat, light, or pH extremes to identify labile groups (e.g., amide bond cleavage) .
  • Quantitative NMR : Measure impurity levels using internal standards (e.g., 1,3,5-trimethoxybenzene) .

Advanced: How can computational tools predict binding modes of this compound with FGFR?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FGFR’s ATP-binding site. Prioritize poses with H-bonds to backbone residues (e.g., Asp656) and hydrophobic contacts with gatekeeper residues (e.g., Val561) .
  • MD simulations : Validate docking results by simulating ligand-protein stability over 100 ns trajectories .
  • Free-energy calculations : Apply MM-PBSA to estimate binding affinities .

Advanced: What experimental approaches validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Knockdown/rescue experiments : Use siRNA to silence FGFR and assess compound efficacy restoration with recombinant protein .
  • Phosphoproteomics : Identify downstream signaling changes via LC-MS/MS .

Advanced: How can researchers address low solubility of this compound in aqueous assays?

Answer:

  • Co-solvents : Use <1% DMSO or cyclodextrin-based formulations .
  • Prodrug design : Replace methyl ester with PEGylated esters to enhance solubility .
  • Salt formation : Convert carboxylic acid derivatives to sodium salts for in vitro studies .

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